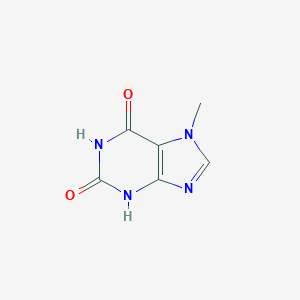

7-Methylxanthine

Vue d'ensemble

Description

La 7-méthylxanthine, également connue sous le nom d’hétéroxanthine, est un alcaloïde de purine naturel. C’est un métabolite actif de la caféine (1,3,7-triméthylxanthine) et de la théobromine (3,7-diméthylxanthine). Ce composé est un antagoniste non sélectif des récepteurs adenosiniques et a été étudié pour son potentiel à ralentir la progression de la myopie (myopie) chez les enfants .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La 7-méthylxanthine peut être synthétisée par diverses méthodes chimiques et biocatalytiques. Une méthode efficace implique l’utilisation d’un système de culture mixte composé de souches d’Escherichia coli modifiées. Ces souches sont conçues pour convertir la caféine en 7-méthylxanthine. Les conditions de réaction optimales comprennent des concentrations égales de cellules spécialisées en caféine et en théobromine à une densité optique de 50, réagissant avec 2,5 mM de caféine pendant 5 heures. Cette méthode a atteint un taux de conversion molaire de 85,6 % .

Méthodes de production industrielle : La production industrielle de 7-méthylxanthine est limitée en raison de sa synthèse complexe et de la nécessité de produits chimiques dangereux. Le procédé biocatalytique utilisant des cellules microbiennes modifiées présente une alternative prometteuse pour la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : La 7-méthylxanthine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure d’aluminium et de lithium sont généralement utilisés.

Substitution : Les réactions d’halogénation peuvent être réalisées à l’aide d’agents halogénants tels que le chlore ou le brome.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation de la 7-méthylxanthine peut conduire à la formation de divers dérivés hydroxylés .

Applications de la recherche scientifique

La 7-méthylxanthine a un large éventail d’applications de recherche scientifique :

Chimie : Elle sert d’échafaudage pour la synthèse de composés plus complexes avec des applications médicales finement ajustées.

Biologie : Elle est utilisée pour étudier les effets de l’antagonisme des récepteurs adenosiniques sur les processus cellulaires.

Médecine : La 7-méthylxanthine est étudiée pour son potentiel à ralentir la progression de la myopie chez les enfants.

Applications De Recherche Scientifique

Myopia Treatment

Overview:

7-MX has garnered attention for its potential in treating and preventing myopia (nearsightedness). It acts as an adenosine receptor antagonist, which may influence eye growth and refractive development.

Clinical Studies:

- A clinical trial involving 68 myopic children demonstrated that those treated with 7-MX for 24 months exhibited significantly reduced axial eye growth compared to those who received only placebo or shorter treatment durations .

- Another study confirmed that oral administration of 7-MX was associated with reduced myopia progression and axial elongation in children, indicating its therapeutic potential .

Mechanisms:

The exact mechanisms through which 7-MX exerts its effects on myopia are not fully understood. However, it is believed to interact with retinal dopamine systems and influence scleral collagen content, which may affect eye elongation .

Biochemical Production

Biocatalytic Production:

Recent research highlights the biocatalytic production of 7-MX from caffeine using engineered strains of Escherichia coli. This process utilizes microbial metabolism to convert caffeine into 7-MX, showcasing an innovative approach to producing high-value biochemicals .

Applications in Drug Development:

The ability to produce 7-MX biocatalytically opens avenues for synthesizing derivatives that can be tailored for specific therapeutic uses, particularly in cancer and neurodegenerative disease treatments .

Influence on Cellular Mechanisms

Ryanodine Receptor Interaction:

Studies have shown that methylxanthines, including 7-MX, can potentiate calcium release from intracellular stores via ryanodine receptors. This property suggests potential applications in understanding calcium signaling pathways in various cell types .

Effects on Apoptosis:

Research indicates that certain derivatives of 7-MX can sensitize cancer cells to radiation therapy by inducing apoptotic responses. This characteristic could be leveraged to enhance the efficacy of existing cancer treatments .

Prevention of Crystal Formation

Urate Crystallization:

Recent findings indicate that 7-MX can inhibit the formation of monosodium urate crystals, which are implicated in gout. The compound demonstrated a capacity to reduce or completely prevent crystal formation under controlled experimental conditions .

Data Table: Summary of Key Research Findings on this compound

Mécanisme D'action

La 7-méthylxanthine exerce ses effets principalement par l’antagonisme des récepteurs adenosiniques. En bloquant ces récepteurs, elle empêche les effets inhibiteurs typiques de l’adénosine sur l’activité neuronale, ce qui conduit à une vigilance et une éveil accrus. De plus, elle peut inhiber les phosphodiestérases, ce qui conduit à une augmentation des niveaux d’adénosine monophosphate cyclique (AMPc) et à une signalisation cellulaire accrue .

Composés similaires :

- Caféine (1,3,7-triméthylxanthine)

- Théobromine (3,7-diméthylxanthine)

- Théophylline (1,3-diméthylxanthine)

- Paraxanthine (1,7-diméthylxanthine)

Comparaison : La 7-méthylxanthine est unique dans son antagonisme spécifique des récepteurs adenosiniques et ses applications thérapeutiques potentielles dans la myopie et la goutte. Contrairement à la caféine, qui est largement consommée pour ses effets stimulants, la 7-méthylxanthine est principalement étudiée pour ses bienfaits médicaux. La théobromine et la théophylline partagent des propriétés pharmacologiques similaires mais diffèrent en termes de puissance et d’applications spécifiques .

Comparaison Avec Des Composés Similaires

- Caffeine (1,3,7-trimethylxanthine)

- Theobromine (3,7-dimethylxanthine)

- Theophylline (1,3-dimethylxanthine)

- Paraxanthine (1,7-dimethylxanthine)

Comparison: 7-Methylxanthine is unique in its specific antagonism of adenosine receptors and its potential therapeutic applications in myopia and gout. Unlike caffeine, which is widely consumed for its stimulant effects, this compound is primarily studied for its medical benefits. Theobromine and theophylline share similar pharmacological properties but differ in their potency and specific applications .

Activité Biologique

7-Methylxanthine (7-MX) is a methylated derivative of xanthine and a metabolite of caffeine. It has garnered attention for its potential therapeutic applications, particularly in ophthalmology, due to its biological activities, including adenosine receptor antagonism. This article reviews the biological activity of 7-MX, focusing on its effects on myopia, its production methods, and safety profiles.

1. Overview of this compound

7-MX is structurally similar to caffeine (1,3,7-trimethylxanthine) but possesses only one methyl group at the 7-position. It is naturally found in various plants and is produced during the metabolism of caffeine. The compound has been studied for its pharmacological properties, particularly in relation to eye health and myopia management.

2.1 Myopia Prevention and Control

Recent studies have highlighted the role of 7-MX in slowing the progression of myopia in children:

- Clinical Trials : A notable clinical trial conducted in Denmark involved 77 myopic children aged 8-13 years. Participants were randomized to receive either 400 mg of 7-MX or a placebo for 12 months. The results indicated that treatment with 7-MX significantly reduced axial elongation compared to the placebo group (p<0.002) and slowed myopia progression (p<0.001) .

- Longitudinal Effects : A model suggested that an 11-year-old child taking 1000 mg of 7-MX could develop −1.43 D of myopia over six years, compared to −2.27 D without treatment .

The mechanism by which 7-MX exerts its effects involves its action as an adenosine receptor antagonist. By blocking adenosine receptors, it may influence ocular growth and reduce the risk of myopia progression .

3.1 Biocatalytic Production

Recent advancements have been made in the biocatalytic production of 7-MX from caffeine using genetically engineered Escherichia coli strains. A study reported the use of a mutant N-demethylase NdmA4 that effectively converts caffeine into both paraxanthine and 7-MX through a series of resting cell assays:

- Yield : The process yielded approximately 2,120 μM of 7-MX from an initial concentration of caffeine .

3.2 Purification Techniques

The purified product was isolated using preparatory-scale High-Performance Liquid Chromatography (HPLC), achieving high purity levels .

4. Safety and Toxicity Profile

Studies indicate that 7-MX is nontoxic even at high doses (up to 2,000 mg/kg body weight), suggesting a favorable safety profile for therapeutic use . Participants in clinical trials reported no adverse events related to the treatment with 7-MX .

5. Case Studies and Research Findings

| Study | Population | Treatment | Outcome |

|---|---|---|---|

| Mock et al., 2022 | Caffeine-degrading E. coli | Biocatalytic production | High yield of 7-MX |

| Clinical Trial Denmark | Myopic Children (n=77) | 400 mg/day for 12 months | Reduced axial elongation by -0.04 mm |

| Dongmei et al., 2011 | Guinea pigs | 300 mg/kg body weight | Reduced ocular refraction and axial length |

6. Conclusion

The biological activity of this compound demonstrates significant potential in managing myopia and promoting eye health through its mechanisms as an adenosine receptor antagonist. Ongoing research into its production methods and safety profiles will further elucidate its therapeutic applications.

Propriétés

IUPAC Name |

7-methyl-3H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-10-2-7-4-3(10)5(11)9-6(12)8-4/h2H,1H3,(H2,8,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWLFWPASULGAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203696 | |

| Record name | 7-Methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Methylxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

552-62-5 | |

| Record name | 7-Methylxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methylxanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dihydro-7-methyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-METHYLXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9M81NJM6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7-Methylxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 300 °C | |

| Record name | 7-Methylxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.